8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are known to be good scaffolds for the development of biologically active compounds . They are usually reluctant to dehydrogenate to give C5–C6 unsaturated compounds, which usually have higher activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods . An autocatalytic photochemical dehydrogenation process has been developed, which involves irradiating the corresponding 5,6-dihydro derivative (with a variety of substituents at C2, C4, C5, C6, and N8) at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process does not require any external photosensitizer .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-ones is characterized by a pyrimidine ring fused with a pyridine ring . The compound “this compound” would have additional ethyl and ethylamino substituents at the 8 and 4 positions, respectively.Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones are known to undergo autocatalytic photoinduced oxidative dehydrogenation . This reaction involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .科学的研究の応用
Synthesis Methodologies
- One-Step Synthesis of Pharmacophores : A green approach for synthesizing pharmacologically important compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been developed. This method demonstrates step economy, reduced catalyst loading, and easy purification, highlighting the chemical's utility in efficient drug synthesis (Taoda Shi et al., 2018).
Biological Activities
- Antimicrobial Agents : Compounds derived from pyridines, pyrimidinones, oxazinones, and their derivatives, using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities. This suggests the potential of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one in developing new antimicrobial agents (A. Hossan et al., 2012).
- Cyclin-Dependent Kinase Inhibition : The compound has been identified as an inhibitor of cyclin-dependent kinases (Cdks), a class of enzymes vital for cell cycle regulation. Modifying the compound's structure has yielded analogues with potent inhibitory activities, which could be explored for cancer therapy (M. Barvian et al., 2000).
Chemical Properties and Reactions
- Synthetic Pathways : Research into the chemical's synthesis from 4-amino-nicotinic acid illustrates its versatility and the potential for creating a wide range of derivatives. These synthetic routes offer insights into developing new compounds with varied biological activities (A. G. Ismail & D. Wibberley, 1967).
作用機序
Target of Action
The primary targets of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one are tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. They play a crucial role in signal transduction pathways and are important targets for antitumor drugs .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by inhibiting their activity . This inhibition prevents the transfer of phosphate groups to tyrosine residues in proteins, thereby disrupting signal transduction pathways .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and cell migration . The disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of cell migration . These effects can lead to the inhibition of tumor growth and metastasis .
特性
IUPAC Name |
8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-12-10-8-5-6-9(16)15(4-2)11(8)14-7-13-10/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSRJINHIDSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=CC(=O)N(C2=NC=N1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。